Thallium(3+);triacetate;hydrate
Description
Overview of Thallium(III) Compounds in Synthetic Chemistry
Thallium exists in two primary oxidation states: +1 and +3. wikipedia.org The +3 state is a strong oxidizing agent, making thallium(III) compounds valuable reagents in various chemical transformations. numberanalytics.com Thallium(III) salts, including the acetate (B1210297) and nitrate (B79036), are particularly useful in organic synthesis for reactions involving aromatics, ketones, and olefins. wikipedia.org These compounds can effect a range of transformations, such as oxidations, cyclizations, and rearrangements. numberanalytics.comresearchgate.net The reactivity of thallium(III) compounds is influenced by the ligands attached to the thallium center, which can be varied to fine-tune their synthetic utility. numberanalytics.com
Historical Context of Thallium(III) Reagents in Organic Synthesis
The use of thallium compounds in organic synthesis has a rich history. The element itself was discovered in 1861 by William Crookes and Claude-Auguste Lamy. wikipedia.org In the realm of organic chemistry, thallium(III) salts gained prominence as potent electrophiles. wikipedia.org A significant milestone was the development of electrophilic aromatic thallation using thallium(III) trifluoroacetate (B77799), which provided a straightforward method for the synthesis of aromatic iodides. wikipedia.orgacs.org Over the years, thallium(III) reagents have been employed in a variety of synthetic applications, demonstrating their versatility. researchgate.net Reviews published in the late 20th and early 21st centuries have chronicled the expanding applications of thallium(III) chemistry in organic synthesis. thieme-connect.com
Current Research Significance of Thallium(III) Triacetate Hydrate (B1144303)
Thallium(III) triacetate hydrate continues to be a reagent of interest in contemporary chemical research. It is utilized in a wide array of organic transformations, including the oxidation of alkenes and alkynes, cleavage of cyclopropane (B1198618) rings, and oxidative rearrangements. cookechem.com Recent research has focused on its application in reactions such as the oxidative rearrangement of chalcones, ring contraction of cyclic alkenes, and the oxidation of homoallylic alcohols. researchgate.netthieme-connect.com The compound's ability to mediate these reactions with high yields and selectivity underscores its ongoing importance in the synthesis of complex organic molecules, including natural products. researchgate.netthieme-connect.com
Interactive Data Tables
Physical and Chemical Properties of Thallium(III) Triacetate Hydrate
| Property | Value | Reference |
| Chemical Formula | C₆H₉O₆Tl | labsolu.ca |
| Molecular Weight | 381.52 g/mol | labsolu.ca |
| Appearance | White crystalline solid | americanelements.comstrem.com |
| Melting Point | 182 °C (decomposes) | americanelements.comcookechem.com |
| CAS Number | 62811-75-0 | americanelements.com |
Crystallographic Data of Thallium(III) Acetate and its Monohydrate
| Compound | Crystal System | Space Group | Unit Cell Dimensions |
| Anhydrous Thallium(III) Acetate | Monoclinic | C2/c | a = 15.54 Å, b = 8.630 Å, c = 7.848 Å, β = 113.92° |
| Thallium(III) Acetate Monohydrate | Monoclinic | C2/c | a = 9.311 Å, b = 14.341 Å, c = 9.198 Å, β = 119.69° |
| Source: wikipedia.org |
Properties
Molecular Formula |
C6H11O7Tl |
|---|---|
Molecular Weight |
399.53 g/mol |
IUPAC Name |
thallium(3+);triacetate;hydrate |
InChI |
InChI=1S/3C2H4O2.H2O.Tl/c3*1-2(3)4;;/h3*1H3,(H,3,4);1H2;/q;;;;+3/p-3 |
InChI Key |
IWTXITFTYPFDIU-UHFFFAOYSA-K |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].O.[Tl+3] |
Origin of Product |
United States |
Synthesis and Preparation Methodologies of Thallium Iii Triacetate Hydrate
Established Synthetic Routes for Thallium(III) Acetates
The primary and most well-documented method for synthesizing thallium(III) acetate (B1210297) involves the direct reaction of a thallium(III) precursor with acetic acid.
An established and widely utilized method for the preparation of thallium(III) acetate is through the reaction of thallium(III) oxide with 80% acetic acid. wikipedia.org In a typical procedure, thallium(III) oxide is dissolved in the acetic acid solution, often with heating to facilitate the dissolution and reaction. The role of acetic anhydride (B1165640) in this process is crucial for the crystallization of the final product. wikipedia.org After the initial reaction, the introduction of acetic anhydride helps to remove excess water and drives the equilibrium towards the formation of the anhydrous acetate, which then crystallizes from the solution.
A variation of this method involves dissolving thallium(III) oxide in a mixture of acetic acid and acetic anhydride and stirring the solution at an elevated temperature, typically between 80-90°C. Following the reaction, the solution is filtered to remove any insoluble impurities. The subsequent cooling of the filtrate allows for the recrystallization of the thallium(III) acetate product.
Tl₂O₃ + 6 CH₃COOH → 2 Tl(CH₃COO)₃ + 3 H₂O
The use of acetic anhydride is critical in shifting this equilibrium to the right by reacting with the water produced.
Advanced Crystallization and Purification Techniques
The generation of high-quality crystals is paramount for definitive structural elucidation and for ensuring the purity of the compound for further use. This section explores the specific techniques tailored for obtaining superior crystals of thallium(III) triacetate hydrate (B1144303).
To obtain single crystals of thallium(III) triacetate monohydrate suitable for X-ray diffraction analysis, a common and effective method involves the recrystallization of the anhydrous salt from an aqueous solution. In a documented procedure, anhydrous thallium(III) triacetate is dissolved in distilled water. The solution is then left uncovered at room temperature, allowing for the slow evaporation of the water. Over a period of several days, large, colorless plate-like crystals of the monohydrate form. It is important to note that these crystals can be unstable when removed from the mother liquor and may decompose within a few hours. Therefore, for X-ray diffraction studies, the selected crystal is often sealed in a Lindemann glass capillary to prevent decomposition.
The resulting thallium(III) triacetate monohydrate crystallizes in the monoclinic system with the space group P2₁/c. wikipedia.org The crystal structure reveals that the thallium atom is coordinated by eight oxygen atoms. The molecules are linked into columns by a bridging acetate oxygen atom and hydrogen bonding.
| Crystallographic Data for Thallium(III) Triacetate Monohydrate | |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 9.311 Å, b = 14.341 Å, c = 9.198 Å, β = 119.69° |
| Unit Cell Volume | 1067.0 ų |
| Molecules per Unit Cell (Z) | 4 |
| Calculated Density | 2.49 g/cm³ |
The optimization of crystal growth is a meticulous process that aims to produce larger, more perfect crystals. While specific studies on the optimization of thallium(III) triacetate hydrate crystal growth are not extensively detailed in the available literature, general principles of crystallization can be applied to enhance the quality of the crystals. The key is to control the rate of crystallization, as slow growth generally leads to more ordered and larger crystals. libretexts.org
Several factors can be manipulated to optimize the crystallization process:
Solvent Selection: The choice of solvent is critical. For thallium(III) triacetate hydrate, water has been shown to be a suitable solvent for obtaining the monohydrate form. The ideal solvent should dissolve the compound when hot but have lower solubility at cooler temperatures, allowing for crystallization upon cooling. ualberta.ca
Temperature Control: A gradual decrease in temperature is a common method to induce crystallization. libretexts.orgualberta.ca Rapid cooling, or "shock cooling," should be avoided as it often leads to the formation of small, impure crystals or a precipitate rather than well-defined single crystals. libretexts.org A slow, controlled cooling process allows the molecules to arrange themselves in a more ordered crystal lattice.
Supersaturation: Achieving a state of supersaturation, where the concentration of the solute is higher than its equilibrium solubility, is the driving force for crystallization. mit.edu This can be achieved through slow evaporation of the solvent at a constant temperature or by slowly cooling a saturated solution. The rate at which supersaturation is achieved directly impacts the size and quality of the crystals.
Purity of the Starting Material: The purity of the initial thallium(III) triacetate used for recrystallization is crucial. Impurities can interfere with the crystal lattice formation, leading to defects or inhibiting crystal growth altogether. It is recommended that the starting material be at least 80-90% pure before attempting to grow single crystals for X-ray diffraction. unifr.ch
Avoiding Disturbances: Crystallization is a delicate process, and physical disturbances such as bumping or swirling the container can disrupt crystal growth and lead to the formation of multiple smaller crystals instead of a single large one. ufl.edu
By carefully controlling these parameters, the conditions for the crystallization of thallium(3+);triacetate;hydrate can be optimized to yield high-quality single crystals suitable for detailed structural analysis and other scientific investigations.
Fundamental Chemical Reactivity and Reaction Mechanisms of Thallium Iii Triacetate Hydrate
Oxidative Transformations in Organic Synthesis Mediated by Thallium(III) Triacetate Hydrate (B1144303)
Thallium(III) triacetate facilitates a range of oxidative reactions, often proceeding with high selectivity and yielding products that can be difficult to access through other synthetic routes.
The oxidation of alcohols to their corresponding aldehydes or ketones is a fundamental transformation in organic chemistry. While specific details regarding the use of thallium(III) triacetate hydrate for this purpose are not extensively documented in the provided search results, the reactivity of thallium(III) salts in general suggests a plausible mechanism. The reaction likely proceeds through the formation of a thallium alkoxide intermediate, followed by the elimination of a proton and the reduced thallium(I) species to yield the carbonyl compound. The efficiency and selectivity of this reaction would be influenced by the nature of the alcohol (primary, secondary, or tertiary) and the reaction conditions.
Thallium(III) triacetate is a potent reagent for the oxidation of olefins and hydrocarbons. The reaction with alkenes, known as oxythallation, typically involves the addition of the thallium(III) salt and a nucleophilic solvent across the double bond. The resulting organothallium intermediate is often unstable and can undergo further reactions, such as rearrangement or solvolysis, to yield a variety of products including glycols and carbonyl compounds. sci-hub.se The rate of these reactions is significantly enhanced when using more ionic thallium salts like thallium(III) trifluoroacetate (B77799), which can complete the oxidation of cyclohexene (B86901) in minutes at room temperature, compared to the hours required with thallium(III) acetate (B1210297) at elevated temperatures. sci-hub.se Thallium(III) nitrate (B79036), another related reagent, is also effective in oxidizing alkenes and cycloalkenes. youtube.com
The hydroxylation of carbon-carbon double bonds to form diols is a key transformation achievable with thallium(III) reagents. The oxythallation of an alkene, followed by the decomposition of the organothallium intermediate, can lead to the formation of glycol derivatives. sci-hub.se The specific conditions and the nature of the alkene substrate influence the stereochemistry and regioselectivity of the diol product.
Thallium(III) triacetate is a highly effective reagent for the cleavage of cyclopropane (B1198618) rings. bohrium.com This reaction is more specific than similar reactions using lead tetraacetate, often resulting in high yields of a single product. bohrium.com The mechanism is considered to be a two-step process involving the formation and subsequent decomposition of an organothallium intermediate. bohrium.com Evidence for this includes the observation of an intermediate alcohol product during the reaction. bohrium.com
Table 1: Products of Cyclopropane Ring Cleavage by Thallium(III) Triacetate
| Substrate | Major Product(s) |
| Phenylcyclopropane | 1-Phenyl-1,3-diacetoxypropane, trans-Cinnamyl acetate bohrium.comdatapdf.com |
| Bicyclo[4.1.0]heptane | Δ³-Cycloheptenyl acetate, trans-2-Acetoxymethylcyclohexyl acetate, trans-1,3-Diacetoxycycloheptane bohrium.com |
| Bicyclo[2.1.0]pentane | trans-Cleavage product bohrium.com |
The oxidation of enamines by thallium(III) triacetate is a documented transformation. uvm.edu Enamines, which are nucleophilic at the α-carbon, are susceptible to attack by electrophilic reagents like thallium(III) triacetate. masterorganicchemistry.com The reaction likely proceeds through an initial attack of the enamine on the thallium(III) center, leading to an intermediate that can then undergo further transformation, potentially leading to α-functionalized carbonyl compounds after hydrolysis. The specific products and mechanism would depend on the structure of the enamine and the reaction conditions.
Thallium(III) salts, including the triacetate, are known to mediate oxidative rearrangements of both ketones and alkenes. researchgate.netrsc.org In the case of ketones, thallium(III) acetate can induce acetoxylation, dehydrogenation, or rearrangement of the carbon skeleton. rsc.org For example, the reaction with certain steroid ketones leads to rearranged products. rsc.orgcapes.gov.br
The oxidation of alkenes with thallium(III) salts can also lead to rearranged products. This often occurs via a Wagner-Meerwein type rearrangement of an intermediate organothallium adduct. sci-hub.se The formation of carbonyl compounds from alkenes through oxythallation necessitates such a rearrangement. sci-hub.se Thallium(III) nitrate, in particular, has been used for the oxidative rearrangement of cyclic ketones and alkenes. slideshare.net For instance, the oxidation of chalcones and the ring contraction of cyclic alkenes are well-known examples of these rearrangements. researchgate.net
Oxidative Rearrangements of Ketones and Alkenes
Rearrangement of Alkyl Aryl Ketones
The oxidation of alkyl aryl ketones, such as acetophenone (B1666503) and its substituted derivatives, with thallium(III) triacetate in aqueous acetic acid follows first-order kinetics with respect to both the oxidant and the organic substrate. ias.ac.in The reaction is acid-catalyzed and results in the formation of phenacyl acetate. ias.ac.in The reaction rate is enhanced by electron-donating groups on the aromatic ring and retarded by electron-withdrawing groups, indicating an electrophilic attack by the thallium(III) species on the ketone. ias.ac.in
The proposed mechanism involves the initial formation of a complex between the thallium(III) species and the ketone. This is followed by a rate-determining step involving the loss of a proton from the α-carbon to form a thallium enolate, which then undergoes rearrangement and subsequent hydrolysis to yield the α-acetoxy ketone.
Rearrangement of Cyclic Ketones
Thallium(III) triacetate has been shown to effect the rearrangement of steroid ketones. rsc.org These reactions can lead to three distinct types of transformations: acetoxylation, dehydrogenation, and rearrangement of the carbon skeleton. rsc.org The specific pathway taken depends on the structure of the steroidal substrate. For instance, the reaction can induce ring contraction or expansion, often driven by the formation of a more stable carbocation intermediate during the rearrangement process.
The mechanism is believed to initiate with the electrophilic attack of thallium(III) acetate on the enol form of the ketone. This leads to an organothallium intermediate which can then undergo a 1,2-shift, resulting in a rearranged carbon framework. Subsequent elimination of thallium(I) and acetate leads to the final product.
Rearrangement of Flavanones
The oxidative rearrangement of flavanones using thallium(III) reagents, often in the presence of an acid catalyst in trimethyl orthoformate, can lead to ring contraction, yielding 2,3-dihydro-2-arylbenzo[b]furan-3-carboxylates. znaturforsch.comresearchgate.net For example, the reaction of (±)-flavanone with thallium(III) nitrate in trimethyl orthoformate and perchloric acid results in the formation of racemic methyl 2,3-dihydro-2-phenylbenzo[b]furan-3-carboxylate. znaturforsch.com Flavone (B191248) can also be formed as a by-product. znaturforsch.com
The reaction proceeds through the enol ether of the flavanone. znaturforsch.comresearchgate.net The thallium(III) species adds to the enol ether, and a subsequent 1,2-aryl migration from C-2 to C-3 occurs with the concomitant cleavage of the carbon-thallium bond, leading to the ring-contracted product. researchgate.net The reaction conditions, such as temperature, can influence the product distribution. At lower temperatures, the formation of the enol ether is slower, which can lead to an increased yield of the corresponding flavone via direct oxidation of the flavanone's enol form. znaturforsch.com
| Starting Material | Reagent | Solvent/Acid | Major Product | Minor Product(s) | Ref |
| (±)-Flavanone | Thallium(III) nitrate | Trimethyl orthoformate/Perchloric acid | Methyl 2,3-dihydro-2-phenylbenzo[b]furan-3-carboxylate | Flavone | znaturforsch.com |
Oxidative Rearrangement of Chalcones
The oxidative rearrangement of chalcones (1,3-diaryl-2-propen-1-ones) with thallium(III) acetate or nitrate in methanol (B129727) leads to 1,2-diaryl-3,3-dimethoxypropan-1-ones. rsc.orgrsc.org This transformation involves a 1,2-aryl migration. rsc.org The reaction is significantly accelerated by the presence of electron-donating methoxy (B1213986) groups on the B-ring of the chalcone. rsc.org
The mechanism involves the initial oxythallation of the double bond to form an organothallium intermediate. This is followed by a 1,2-migration of the aryl group from the β-carbon to the α-carbon. Subsequent solvolysis with methanol results in the formation of the acetal (B89532) product and reduction of thallium(III) to thallium(I).
| Chalcone Substituents (A-ring) | Chalcone Substituents (B-ring) | Product | Ref |
| Unsubstituted | 4-Methoxy | 3,3-Dimethoxy-2-(p-methoxyphenyl)-1-phenylpropan-1-one | rsc.org |
| 2',4'-Dimethoxy | Unsubstituted | Mixture of acetal and methyl 2,3-diaryl-3-methoxypropanoate | rsc.org |
Oxidation of Homoallylic Alcohols
The oxidation of homoallylic alcohols with thallium(III) salts can lead to different products depending on the substrate structure and reaction conditions. mdpi.comscielo.br For homoallylic alcohols with an endocyclic double bond, such as 2-(3,4-dihydronaphthalen-1-yl)-ethanol, treatment with thallium(III) triacetate in aqueous acetic acid results in a ring contraction to form an indane derivative. mdpi.comnih.gov The hydroxyl group of the side chain plays a crucial role by coordinating with the thallium atom in the addition step. mdpi.com
However, when the same homoallylic alcohol is treated with thallium(III) triacetate in methanol, dimethoxylation of the double bond occurs, yielding a mixture of cis- and trans-dimethoxylated products. mdpi.comnih.gov This is explained by the electrophilic addition of thallium(III) assisted by the hydroxyl group, followed by reductive displacement of the thallium(III) by methanol. mdpi.com
Ring Contraction Reactions (e.g., indane formation from dihydronaphthalene derivatives)
Thallium(III)-mediated oxidative rearrangement is a recognized method for the ring contraction of naphthalene (B1677914) derivatives to form indans. mdpi.com For instance, the treatment of a homoallylic alcohol like 2-(3,4-dihydronaphthalen-1-yl)-ethanol with a thallium(III) salt such as thallium triacetate in aqueous acetic acid leads to the corresponding indan (B1671822) in good yield. mdpi.comnih.gov
The mechanism for this ring contraction involves the participation of the side-chain hydroxyl group. mdpi.com It is proposed that the reaction is initiated by the electrophilic addition of the thallium(III) species to the double bond, assisted by the intramolecular coordination of the hydroxyl group. This forms a cyclic oxythallation adduct. A subsequent Wagner-Meerwein type rearrangement, involving the migration of a carbon-carbon bond of the six-membered ring, leads to the five-membered indane skeleton. Reductive cleavage of the carbon-thallium bond then affords the final product. The reaction can be carried out with various thallium(III) salts, including thallium triacetate, in different solvent systems. nih.gov
Oxidative Cyclizations
Thallium(III) reagents are effective in promoting oxidative cyclization reactions. For example, the reaction of certain monoterpenic unsaturated alcohols like isopulegol (B1217435) with thallium triacetate in a mixture of acetic acid and water leads to the formation of β-hydroxy-cyclic ethers with high regio- and stereoselectivity. researchgate.net This type of reaction is also observed with other 3-alkenols. nih.gov
The mechanism of these cyclizations generally involves an initial oxythallation of the double bond, where the hydroxyl group of the alcohol acts as an intramolecular nucleophile, attacking the thallium-activated double bond. This results in the formation of a cyclic organothallium intermediate. Subsequent reductive cleavage of the carbon-thallium bond, often with participation of the solvent, yields the cyclized product. The stereochemistry of the starting alcohol often dictates the stereochemical outcome of the cyclization.
Oxidation of Phenols and Nitrogen Compounds
Thallium(III) triacetate hydrate is an effective oxidizing agent for both phenolic and nitrogen-containing compounds. The oxidation of phenols and their substituted derivatives by thallium(III) acetate has been investigated, revealing insights into the reaction mechanism.
The kinetic studies of the oxidation of phenol (B47542) and substituted phenols in aqueous and aqueous-acetic acid media indicate that the reaction proceeds via a two-electron transfer from the substrate to the thallium(III) center. niscpr.res.in The primary product of this oxidation is typically a dienone. niscpr.res.in The reaction is sensitive to electronic effects, with a large negative ρ value suggesting the development of an electron-deficient center in the transition state, consistent with an ionic pathway. niscpr.res.in The proposed mechanism involves the formation of a phenoxonium cation in the rate-determining step, which then undergoes rapid subsequent steps to yield the final dienone product. niscpr.res.in
The active oxidizing species in these reactions is believed to be Tl(OAc)₂⁺, which is formed from thallium(III) triacetate in the acidic medium. niscpr.res.in The reaction rate is influenced by the solvent composition and ionic strength, which can be rationalized based on the theory for dipole-dipole reactions. niscpr.res.in
Thallium(III) acetate is also capable of oxidizing various nitrogen compounds. For instance, it can promote oxidative activation in aromatic substitutions, such as the reaction of N,N-dimethylanilines with secondary anilines. While detailed mechanistic studies for a broad range of nitrogen compounds with thallium(III) triacetate hydrate are not extensively documented in readily available literature, its reactivity is part of a broader pattern of oxidation of nitrogenous compounds by heavy metal acetates.
Table 1: Oxidation of Phenols with Thallium(III) Triacetate
| Substrate | Product Type | Key Mechanistic Feature | Reference |
| Phenol | Dienone | Two-electron transfer, formation of phenoxonium cation | niscpr.res.in |
| Substituted Phenols | Substituted Dienones | Ionic pathway, sensitive to electronic effects of substituents | niscpr.res.in |
| N,N-Dimethylanilines | Oxidative Coupling Products | Oxidative activation of the aromatic ring |
Disulfide Bond Formation
The formation of disulfide bonds is a critical transformation in peptide and protein chemistry. Thallium(III) salts have been demonstrated to be effective reagents for this purpose. While much of the research has focused on thallium(III) trifluoroacetate, the underlying principle of oxidative coupling of thiols is applicable to thallium(III) triacetate.
Thallium(III) compounds act as mild oxidants with a high affinity for sulfur. nih.gov This property allows for the selective oxidation of thiol groups (-SH) to form disulfide bonds (-S-S-). The reaction is believed to proceed through the formation of a thallium-sulfur intermediate, which then undergoes reductive elimination of thallium(I) to yield the disulfide.
In the context of peptide synthesis, thallium(III) trifluoroacetate has been used to cleave various S-protecting groups of cysteine residues, followed by spontaneous disulfide bond formation. niscpr.res.in This direct oxidative conversion is a valuable tool for creating cyclic peptides and proteins. Given that thallium(III) acetate exhibits similar oxidative properties, it is a plausible reagent for analogous transformations, likely proceeding through a similar mechanistic pathway involving a thallium-thiolate intermediate.
Table 2: Thallium(III)-Mediated Disulfide Bond Formation
| Thiol-containing Substrate | Reagent | Key Transformation | Mechanistic Insight | Reference |
| Cysteine derivatives | Thallium(III) trifluoroacetate | S-deprotection and disulfide bond formation | Oxidative conversion via a thallium-sulfur intermediate | niscpr.res.in |
| Thiols | Thallium(III) acetate (inferred) | Oxidative coupling | High affinity of Tl(III) for sulfur, reductive elimination of Tl(I) | nih.gov |
Deprotection of Thioketals
Thioketals and thioacetals are important protecting groups for carbonyl compounds due to their stability under both acidic and basic conditions. Their removal, however, often requires specific and sometimes harsh reagents. Thallium(III) salts have emerged as effective reagents for the deprotection of these sulfur-containing functionalities.
Research has shown that thallium(III) nitrate is highly effective for the facile hydrolysis of both cyclic and acyclic thioacetals. sci-hub.se This reagent is compatible with a variety of sensitive functional groups. While direct studies on thallium(III) triacetate hydrate for this specific purpose are less common, its application in syntheses involving the transformation of dithiane-containing intermediates suggests its utility in this area. For instance, treatment of grayanotoxin II, which contains a dithiane moiety, with thallium(III) acetate in acetic acid is a key step in the synthesis of grayanol B. researchgate.net This transformation implies the cleavage of the C-S bonds of the thioketal.
The mechanism of deprotection by thallium(III) salts is thought to involve the coordination of the soft thallium(III) ion to the sulfur atoms of the thioketal. This is followed by an intramolecular electron transfer and subsequent hydrolysis to regenerate the carbonyl group.
Table 3: Deprotection of Thioacetals/Thioketals with Thallium(III) Salts
| Substrate | Reagent | Outcome | Mechanistic Feature | Reference |
| Thioacetals/Thioketals | Thallium(III) nitrate | Regeneration of carbonyl compound | Effective hydrolysis of C-S bonds | sci-hub.se |
| Dithiane derivative | Thallium(III) acetate | Transformation to a diol | Implied cleavage of the thioketal | researchgate.net |
Electrophilic Substitution Reactions
Thallium(III) triacetate hydrate can participate in electrophilic substitution reactions, either as a catalyst or as a reagent to introduce a thallium-containing group onto an aromatic ring.
Thallium(III) acetate has been utilized in conjunction with bromine for the electrophilic bromination of aromatic compounds. acs.org This method offers a controlled way to introduce bromine onto an aromatic nucleus. The role of thallium(III) acetate is likely to polarize the bromine molecule, increasing its electrophilicity and facilitating the attack on the aromatic ring. The reaction proceeds through the typical mechanism of electrophilic aromatic substitution, involving the formation of a sigma complex (arenium ion) as an intermediate, followed by deprotonation to restore aromaticity. This approach can be particularly useful for substrates where direct bromination with Br₂ might be sluggish or lead to side reactions.
Aromatic thallation is a reaction where a hydrogen atom on an aromatic ring is replaced by a thallium-containing group, typically -Tl(OAc)₂. Thallium(III) triacetate is a key reagent for this transformation. This reaction is a type of electrophilic aromatic substitution where the thallium(III) species acts as the electrophile.
The reaction of an aromatic compound with thallium(III) triacetate leads to the formation of an arylthallium(III) diacetate. These organothallium intermediates are valuable in organic synthesis as they can undergo a variety of subsequent transformations, such as transmetallation or displacement of the thallium group with other functionalities, including halogens, cyano groups, or hydroxyl groups. For example, the reaction of arylthallium compounds with potassium iodide provides a simple and efficient route to aromatic iodides. acs.org
The mechanism of aromatic thallation with thallium(III) triacetate is believed to involve the electrophilic attack of the Tl(OAc)₂⁺ cation on the aromatic ring to form a sigma complex, which then loses a proton to give the arylthallium(III) diacetate.
Table 4: Electrophilic Aromatic Substitution Reactions with Thallium(III) Triacetate
| Reaction Type | Reagents | Intermediate | Product | Reference |
| Aromatic Bromination | Aromatic compound, Br₂, Tl(OAc)₃ | Sigma complex (Arenium ion) | Bromoaromatic compound | acs.org |
| Aromatic Thallation | Aromatic compound, Tl(OAc)₃ | Arylthallium(III) diacetate | Arylthallium(III) diacetate | acs.org |
Ligand Exchange and Substitution Reactions involving Thallium(III) Triacetate Hydrate
Thallium(III) triacetate hydrate, as a coordination compound, can undergo ligand exchange reactions where the acetate or water ligands are replaced by other nucleophiles. chemguide.co.uklibretexts.org The thallium(III) center in an aqueous solution is typically coordinated by water molecules in addition to the acetate ions. The number of coordinated water molecules can vary.
The exchange of these ligands with other species is a fundamental process that can influence the reactivity of the thallium(III) center. For example, in the presence of other anions or neutral ligands, new thallium(III) species can be formed in solution. The nature of these ligands can significantly affect the redox potential and electrophilicity of the thallium(III) ion.
While specific, detailed studies on the ligand exchange kinetics and mechanisms of thallium(III) triacetate hydrate are not extensively reported in the general literature, the principles of ligand substitution reactions in transition metal and main group complexes apply. chemguide.co.uk These reactions can proceed through associative, dissociative, or interchange mechanisms, depending on the nature of the incoming ligand, the solvent, and the electronic and steric properties of the thallium(III) complex. The formation of various thallium(III) species in solution, such as Tl(OAc)₂⁺, through ligand exchange and dissociation is crucial for its role in many of the aforementioned oxidation and electrophilic substitution reactions. niscpr.res.in
Hydrolysis Kinetics and Mechanisms of Thallium(III) Compounds (e.g., Thiol Esters)
The hydrolysis of various organic compounds can be significantly influenced by the presence of thallium(III) ions, which are typically introduced in the form of thallium(III) salts such as thallium(III) triacetate hydrate. The trivalent thallium ion (Tl³⁺) acts as a potent electrophile and Lewis acid, facilitating the cleavage of chemical bonds that are otherwise slow to hydrolyze. The study of these reactions, particularly with sulfur-containing compounds like thiol esters, provides insight into the fundamental reactivity of thallium(III) in aqueous environments.
Detailed Research Findings
Research into the thallium(III)-promoted hydrolysis of thiol esters, specifically para-substituted S-ethyl thiobenzoates, has revealed that the reaction mechanism is highly dependent on the nature of the substituent on the aromatic ring. This indicates a nuanced interaction between the thallium(III) ion and the thiol ester substrate.
For S-ethyl thiobenzoates with electron-donating substituents (e.g., p-methoxy), the hydrolysis is suggested to proceed through an AAC1 (unimolecular, acyl-cleavage) mechanism. In this pathway, the thallium(III) ion coordinates to the sulfur atom of the thiol ester. This coordination weakens the carbon-sulfur bond, facilitating its cleavage and the formation of an acylium ion intermediate in the rate-determining step. The acylium ion is then rapidly attacked by water to yield the corresponding carboxylic acid.
Conversely, for thiol esters bearing electron-withdrawing substituents (e.g., p-nitro), the proposed mechanism shifts to an AAC2 (bimolecular, acyl-cleavage) pathway. rsc.org In this mechanism, the thallium(III) ion still coordinates to the sulfur atom, but the subsequent step involves a direct nucleophilic attack by a water molecule on the carbonyl carbon. rsc.org This process is thought to occur via an intramolecular attack of a coordinated water molecule, where the thallium ion acts as a template to bring the nucleophile and the reaction center in close proximity. rsc.org
The reactivity trend observed for the thallium(III)-promoted hydrolysis of these thiol esters is p-MeO > p-H > p-NO₂. rsc.org This order of reactivity is consistent with the proposed change in mechanism. The AAC1 mechanism for the p-methoxy derivative is accelerated by the electron-donating group, which stabilizes the developing positive charge of the acylium ion. In contrast, the AAC2 mechanism for the p-nitro derivative is less sensitive to the electronic effects of the substituent.
In a related study on the hydrolysis of thiolurethanes promoted by thallium(III) ions, the reaction was found to proceed through an elimination-addition mechanism, highlighting another pathway for thallium(III)-mediated hydrolysis.
It is also important to consider the speciation of thallium(III) in aqueous solutions, as this will affect its reactivity. Thallium(III) undergoes hydrolysis to form various hydroxo complexes (e.g., Tl(OH)²⁺, Tl(OH)₂⁺, Tl(OH)₃) depending on the pH of the solution. These different species will exhibit varying degrees of Lewis acidity and reactivity, thereby influencing the kinetics of the hydrolysis reactions they promote.
While detailed quantitative data tables for these reactions could not be constructed from the available search results, the qualitative findings provide a solid framework for understanding the role of thallium(III) compounds in promoting the hydrolysis of thiol esters and related compounds. The choice of reaction mechanism between unimolecular and bimolecular pathways, dictated by the electronic properties of the substrate, is a key feature of this reactivity.
Catalytic Applications of Thallium Iii Triacetate Hydrate in Organic Synthesis
Homogeneous Catalysis Utilizing Thallium(III) Species
Thallium(III) compounds are effective homogeneous catalysts in a range of organic reactions, including the production of α-aminonitriles, acylation reactions, and the formation of carbon-carbon bonds. nih.gov The catalytic activity is primarily driven by the thallium(III) center, which can act as a potent Lewis acid and a two-electron oxidant.
Catalysis in α-Aminonitrile Production
The synthesis of α-aminonitriles, important precursors for α-amino acids, can be efficiently catalyzed by thallium(III) compounds. While specific studies on thallium(III) triacetate hydrate (B1144303) are not extensively documented in this context, related thallium(III) salts have demonstrated significant catalytic activity. For instance, thallium(III) chloride tetrahydrate has been successfully employed as a catalyst for the one-pot, three-component synthesis of α-aminonitriles from aldehydes, amines, and trimethylsilyl (B98337) cyanide under solvent-free conditions, affording excellent yields. This suggests that other thallium(III) salts, including the triacetate hydrate, could potentially catalyze similar transformations. The reaction likely proceeds through the activation of the carbonyl group by the Lewis acidic thallium(III) center, facilitating the formation of an imine intermediate which is then attacked by the cyanide nucleophile.
The Strecker reaction, a well-established method for α-aminonitrile synthesis, involves the reaction of an aldehyde or ketone with an amine and a cyanide source. The catalytic cycle often involves the activation of the carbonyl compound by a Lewis acid, promoting the formation of an iminium ion, which is then susceptible to nucleophilic attack by cyanide. Thallium(III) species can effectively fulfill this role as a Lewis acid catalyst.
Acylation Reactions of Alcohols, Phenols, Thiols, and Aldehydes
Thallium(III) compounds have proven to be highly efficient catalysts for the acylation of a wide range of functional groups. Thallium(III) chloride, for example, catalyzes the acylation of alcohols, phenols, and thiols with acetic anhydride (B1165640) under mild, solvent-free conditions at room temperature, with reactions often completing within minutes and producing excellent yields. researchgate.net This high catalytic efficiency suggests that thallium(III) triacetate hydrate would also be an effective catalyst for these transformations. The mechanism is believed to involve the activation of the acylating agent by the thallium(III) catalyst, enhancing its electrophilicity and facilitating the attack by the nucleophilic alcohol, phenol (B47542), or thiol.
A key advantage of using a thallium(III) catalyst is the ability to carry out these reactions under neutral and mild conditions, which is beneficial for substrates that are sensitive to acidic or basic environments. The catalytic nature of the process also means that only a small amount of the thallium compound is required, which is advantageous given the toxicity of thallium.
Table 1: Thallium(III) Chloride Catalyzed Acylation of Alcohols and Phenols
| Substrate | Product | Catalyst Loading (mol%) | Time (min) | Yield (%) |
| Benzyl alcohol | Benzyl acetate (B1210297) | 1 | 5 | 98 |
| 1-Octanol | 1-Octyl acetate | 1 | 10 | 95 |
| Cyclohexanol | Cyclohexyl acetate | 1 | 15 | 92 |
| Phenol | Phenyl acetate | 1 | 5 | 97 |
| 4-Nitrophenol | 4-Nitrophenyl acetate | 1 | 8 | 96 |
Data based on reactions with Thallium(III) chloride, indicative of potential Thallium(III) triacetate hydrate activity.
Carbon-Carbon Bond Formation (e.g., using triorganothallium compounds)
The formation of carbon-carbon bonds is a cornerstone of organic synthesis, and thallium(III) compounds have been utilized in this capacity. Triorganothallium compounds, which can be prepared from thallium(III) salts, are particularly useful reagents for C-C bond formation. While their application as catalysts is less common, they can participate in reactions that form new carbon-carbon linkages. nih.gov
One of the key reactions involving thallium(III) acetate is oxythallation. In this reaction, an alkene reacts with thallium(III) acetate to form an organothallium intermediate. This intermediate can then undergo further reactions to form new carbon-carbon bonds. For instance, the oxythallation of alkenes followed by reaction with a suitable nucleophile can lead to the formation of a new C-C bond. Although often used in stoichiometric amounts, catalytic versions of these reactions are being explored.
Heterogeneous Catalysis Incorporating Thallium Compounds
To overcome the challenges associated with the toxicity and separation of homogeneous thallium catalysts, significant research has focused on the development of heterogeneous catalysts containing thallium species. nih.gov These solid-supported catalysts offer the advantages of easy recovery, reusability, and reduced contamination of the product.
Thallium(III) oxide supported on silica (B1680970) has been shown to be an effective heterogeneous catalyst for liquid-phase Friedel-Crafts-type benzylation of aromatic compounds. nih.gov The catalytic activity of the thallium-based catalyst was found to be superior to that of analogous gallium or indium catalysts. Other solid supports that have been employed for thallium catalysts include alumina, titanium dioxide, magnesium oxide, and various carbonates and silicates. nih.gov
Table 2: Applications of Thallium-Based Heterogeneous Catalysts
| Catalyst | Support | Transformation | Reference |
| Thallium(III) oxide | Silica | Friedel-Crafts benzylation | nih.gov |
| Palladium-Thallium | Carbon | Oxidative carbonylation of alcohols | nih.gov |
| Silver-Thallium | Alumina | Epoxidation of ethylene (B1197577) | nih.gov |
| Iron-Thallium | - | Carbon monoxide hydrogenation | nih.gov |
Applications in Polymerization Processes (e.g., Polyethylene (B3416737) Terephthalate)
While thallium compounds have been investigated as catalysts in polymerization reactions, their use in the industrial production of major polymers like polyethylene terephthalate (B1205515) (PET) is not widespread. The synthesis of PET typically involves the use of catalysts based on antimony, germanium, or titanium compounds. nih.gov There is some mention in the literature of thallium(I) acetate and thallium(I) carbonate being used to produce PET from dimethyl terephthalate and ethylene glycol. nih.gov The use of these thallium compounds was reported to improve the thermal stability and photochemical resistance of the resulting polymer. nih.gov However, there is limited evidence to suggest that thallium(III) triacetate hydrate is a commonly used or preferred catalyst for this process.
Synergistic Catalytic Systems with Thallium(III) Triacetate Hydrate
The concept of synergistic catalysis, where the combination of two or more catalysts leads to an enhanced catalytic effect, is a powerful strategy in organic synthesis. While the exploration of synergistic systems involving thallium(III) triacetate hydrate is not extensively documented, the potential for such systems exists. For instance, the combination of a Lewis acidic thallium(III) salt with a transition metal catalyst could lead to novel reactivity or improved efficiency in certain transformations.
An example of a synergistic system in a related area is the use of a catalyst composition comprising an antimony compound and a zinc compound for the production of polyethylene terephthalate, which was found to enhance productivity. nih.gov This highlights the potential for multi-metallic catalytic systems. Further research is needed to explore and develop synergistic catalytic systems that specifically incorporate thallium(III) triacetate hydrate to unlock new catalytic applications.
Advanced Spectroscopic and Analytical Characterization of Thallium Iii Triacetate Hydrate
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a powerful tool for probing the atomic-level structure and dynamics of thallium(III) triacetate hydrate (B1144303). By analyzing the magnetic properties of different nuclei within the molecule, researchers can gain insights into its chemical environment, bonding, and exchange processes.
Proton (¹H) NMR Studies
Proton NMR (¹H NMR) spectroscopy provides information about the hydrogen atoms within the acetate (B1210297) ligands and the hydrate water molecule. The chemical shifts of these protons are influenced by their local electronic environment. libretexts.org In general, protons attached to carbons that are bonded to electronegative atoms, like the oxygen in the acetate group, will appear at a lower field (higher ppm value). libretexts.org The integration of the proton signals can also provide a quantitative measure of the relative number of protons in different environments.
Carbon-13 (¹³C) NMR Investigations
Carbon-13 NMR (¹³C NMR) spectroscopy is instrumental in characterizing the carbon skeleton of the acetate ligands. libretexts.org Due to the low natural abundance of the ¹³C isotope, the resulting spectra are typically simpler and show individual signals for each non-equivalent carbon atom. libretexts.orglibretexts.org The chemical shift of each carbon is highly dependent on its hybridization and the electronegativity of the atoms attached to it. libretexts.org For instance, the carbonyl carbon (C=O) of the acetate group is characteristically found at the low-field end of the spectrum, generally between 160 and 220 ppm. libretexts.org In a proton-decoupled ¹³C NMR spectrum, all carbon signals appear as singlets, which simplifies the analysis by removing C-H coupling. libretexts.org
A study of monomethylthallium(III) derivatives provides comparative data for the chemical shifts in the CH₃TlX₂ series, which can be extended to understand the acetate environment in thallium(III) triacetate. bohrium.com
Table 1: Representative ¹³C NMR Chemical Shift Ranges for Acetate Ligands
| Carbon Type | Chemical Shift Range (ppm) |
| Methyl (CH₃) | ~20-30 |
| Carbonyl (C=O) | ~170-180 |
Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.
Fluorine-19 (¹⁹F) NMR for Ligand Exchange Dynamics
While not directly applicable to thallium(III) triacetate hydrate itself, Fluorine-19 NMR (¹⁹F NMR) is a valuable technique for studying ligand exchange dynamics in related metal complexes. biophysics.org By introducing a fluorine-containing ligand, researchers can monitor changes in the ¹⁹F chemical shift to understand the rates and mechanisms of ligand exchange processes. biophysics.orgnih.gov The high sensitivity and wide chemical shift range of ¹⁹F make it an excellent probe for such studies. biophysics.orgresearchgate.net For example, the chemical shifts of trifluoroacetyl (TFA) groups are known to be sensitive to the substrate topology, electronic environment, and solvent polarity. researchgate.netdovepress.com This methodology could be adapted to study the exchange of acetate ligands in thallium(III) triacetate hydrate by introducing a fluorinated acetate analogue.
Thallium-205 (²⁰⁵Tl) NMR for Thallium Environment Probing
Thallium possesses two NMR-active isotopes, ²⁰³Tl and ²⁰⁵Tl, with ²⁰⁵Tl being the more sensitive and preferred nucleus for NMR studies. huji.ac.il ²⁰⁵Tl NMR spectroscopy provides direct information about the chemical environment of the thallium ion. The chemical shift of ²⁰⁵Tl is extremely sensitive to factors such as the nature of the ligands, coordination number, and solvent effects, spanning a very wide range. huji.ac.ilresearchgate.net This sensitivity makes ²⁰⁵Tl NMR a powerful tool for characterizing the thallium center in complexes like thallium(III) triacetate hydrate. researchgate.netbohrium.com Studies on various thallium compounds have shown that the ²⁰⁵Tl chemical shift can provide insights into ionic association and solution structure. researchgate.net For instance, shifts of about 0.2 percent have been observed between Tl⁺³ and Tl⁺¹ compounds. researchgate.net
Vibrational Spectroscopy
Vibrational spectroscopy, including infrared (IR) spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy of thallium(III) triacetate hydrate reveals characteristic absorption bands corresponding to the vibrational modes of the acetate ligands and the water of hydration. The positions and intensities of these bands are indicative of the bonding and structure within the molecule.
The acetate ion has several characteristic vibrational modes. The most prominent are the symmetric and asymmetric stretching vibrations of the carboxylate group (COO⁻). The separation between the frequencies of these two bands can provide information about the coordination mode of the acetate ligand (e.g., monodentate, bidentate, or bridging). In addition to the carboxylate stretches, other vibrations such as C-H stretching and bending, and C-C stretching are also observed.
Table 2: Characteristic IR Absorption Bands for Acetate Ligands
| Vibrational Mode | Frequency Range (cm⁻¹) |
| Asymmetric COO⁻ Stretch | ~1540 - 1650 |
| Symmetric COO⁻ Stretch | ~1400 - 1450 |
| C-H Stretch (methyl) | ~2950 - 3000 |
| C-H Bend (methyl) | ~1340 - 1440 |
| C-C Stretch | ~920 - 960 |
Note: These are general ranges, and the exact frequencies for thallium(III) triacetate hydrate will be influenced by the thallium ion and the crystal lattice.
The presence of water of hydration will be indicated by a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibrations.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a pivotal analytical technique for determining the molecular weight and elucidating the fragmentation pathways of chemical compounds. For Thallium(III) triacetate, with a molecular formula of Tl(C₂H₃O₂)₃, the expected molar mass is approximately 381.52 g/mol . wikipedia.org In techniques like Electron Ionization (EI) mass spectrometry, the molecule is bombarded with electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern is a unique fingerprint of the molecule's structure.
Common fragmentation patterns for metal acetates involve the loss of acetate groups or parts thereof. For Thallium(III) triacetate, one would anticipate observing peaks corresponding to the sequential loss of acetate radicals (•CH₃COO) or acetic acid molecules (CH₃COOH). The fragmentation of organic compounds often involves the loss of small, stable neutral molecules. miamioh.edu
The analysis of low molecular weight compounds by mass spectrometry can sometimes be challenging due to extensive fragmentation, which might lead to a weak or absent molecular ion peak. bris.ac.uk Techniques like Atmospheric Pressure Chemical Ionization (APCI) can be gentler and may favor the formation of adducts or result in less fragmentation compared to EI. bris.ac.uk For metal-containing compounds, the isotopic distribution of the metal (Thallium has two stable isotopes, ²⁰³Tl and ²⁰⁵Tl) would lead to a characteristic pattern in the mass spectrum for all thallium-containing fragments, aiding in their identification.
A hypothetical fragmentation pattern for Thallium(III) triacetate could involve the following steps:
Formation of the molecular ion, [Tl(CH₃COO)₃]⁺•.
Loss of an acetate radical to form [Tl(CH₃COO)₂]⁺.
Further loss of another acetate radical to yield [Tl(CH₃COO)]⁺.
Finally, the loss of the last acetate group to give the bare metal ion, Tl⁺.
Additionally, rearrangements and other fragmentation processes, such as the loss of a methyl group ([M - CH₃]⁺), are commonly observed in the mass spectra of trimethylsilyl (B98337) (TMS) derivatives and could potentially occur in acetate compounds as well. researchgate.net The study of these fragmentation pathways is crucial for the structural confirmation of the compound. nih.gov
Table 1: Hypothetical Mass Spectrometry Fragmentation Data for Thallium(III) Triacetate
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Neutral Loss |
| 382/384 | [Tl(CH₃COO)₃]⁺ | - |
| 323/325 | [Tl(CH₃COO)₂]⁺ | CH₃COO |
| 264/266 | [Tl(CH₃COO)]⁺ | 2 x CH₃COO |
| 203/205 | [Tl]⁺ | 3 x CH₃COO |
Note: The m/z values are presented as pairs to account for the two stable isotopes of Thallium, ²⁰³Tl and ²⁰⁵Tl.
Thermal Analysis (e.g., Thermogravimetric Analysis - TGA) for Decomposition Studies
Thermogravimetric analysis (TGA) is an essential technique for studying the thermal stability and decomposition of materials by measuring changes in mass as a function of temperature. tainstruments.com For Thallium(III) triacetate hydrate, TGA can provide quantitative information about the loss of water molecules and the subsequent decomposition of the anhydrous salt.
The thermal decomposition of metal acetates often proceeds in distinct steps. marquette.eduresearchgate.net For Thallium(III) triacetate hydrate, the TGA curve would be expected to show an initial weight loss corresponding to the dehydration of the compound. This typically occurs at lower temperatures, often between 50 and 150 °C. marquette.edu
Following dehydration, further heating leads to the decomposition of the anhydrous Thallium(III) triacetate. This process can be complex and may involve the formation of intermediate species before yielding the final decomposition product, which is often a thallium oxide. sharif.edu The decomposition of the acetate groups can release gaseous products such as acetic anhydride (B1165640), acetone, and carbon dioxide. The temperature ranges for these decomposition steps are characteristic of the compound's thermal stability.
Simultaneous Differential Scanning Calorimetry (DSC) can be used in conjunction with TGA to determine whether the decomposition processes are endothermic or exothermic. tainstruments.comsharif.edu
Table 2: Expected Thermal Decomposition Stages of Thallium(III) Triacetate Hydrate from TGA
| Temperature Range (°C) | Process | Expected Weight Loss (%) | Gaseous Products |
| 50 - 150 | Dehydration | Dependent on the degree of hydration | H₂O |
| > 150 | Decomposition of anhydrous salt | Dependent on the final product | CO₂, CH₃COCH₃, (CH₃CO)₂O |
Electrochemical Characterization
Cyclic voltammetry is a powerful electrochemical technique used to investigate the redox behavior of chemical species. For Thallium(III) triacetate, cyclic voltammetry can be employed to study the reduction of Tl(III) to Tl(I) or Tl(0) and the subsequent re-oxidation.
In a typical cyclic voltammetry experiment, the potential is swept linearly to a set value and then reversed. The resulting current is plotted against the applied potential. The voltammogram for a reversible redox couple will show a pair of peaks: a cathodic peak corresponding to the reduction process and an anodic peak for the oxidation process. The peak potentials and currents provide valuable information about the thermodynamics and kinetics of the electron transfer process.
Studies on thallium(III) complexes have shown that they can be accumulated on the surface of carbon-based electrodes. rsc.org The redox behavior is often influenced by factors such as the pH of the solution and the presence of complexing agents. For Thallium(III) triacetate, the acetate ions in solution could potentially influence the electrode processes. The reduction of Tl(III) is expected to be the primary process observed in the cathodic scan.
The mechanism of electron transfer in the redox reactions of Thallium(III) triacetate can be further elucidated by analyzing the data obtained from cyclic voltammetry and other electrochemical techniques. Key parameters derived from the voltammograms, such as the separation between the anodic and cathodic peak potentials (ΔEp), the ratio of the peak currents (ipa/ipc), and the dependence of the peak current on the scan rate, can provide insights into the nature of the electron transfer process.
For a simple, reversible one-electron transfer process, the theoretical value for ΔEp is approximately 59/n mV at 25 °C (where n is the number of electrons transferred), and the peak current ratio should be close to unity. Deviations from these ideal values can indicate quasi-reversible or irreversible electron transfer, or that the electron transfer is coupled with chemical reactions.
Theoretical and Computational Chemistry Investigations of Thallium Iii Triacetate Hydrate
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intricacies of molecules like thallium(III) triacetate hydrate (B1144303). Due to thallium's high atomic number, relativistic effects are significant and must be considered in these calculations to achieve accurate results.
Computational methods can predict the three-dimensional arrangement of atoms and the distribution of electrons within the thallium(III) triacetate hydrate complex. While specific DFT geometry optimizations for thallium(III) triacetate monohydrate are not widely available in the literature, the general approach involves using methods like the Full-Potential Linearized Augmented Plane Wave (FP-LAPW) within a DFT framework. researchgate.net For heavy elements like thallium, approximations such as the Generalized Gradient Approximation with an additional Hubbard-U term (GGA+U) are often employed to handle on-site Coulomb interactions. researchgate.net
Experimental crystallographic data provides a crucial benchmark for these computational predictions. For thallium(III) triacetate monohydrate, X-ray crystallography has shown that it crystallizes in the monoclinic system with the space group C2/c. The thallium ion is coordinated by acetate (B1210297) groups and a water molecule.
Table 1: Experimental Crystallographic Data for Thallium(III) Acetate Monohydrate
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a | 9.311 Å |
| b | 14.341 Å |
| c | 9.198 Å |
| β | 119.69° |
| Volume | 1067.0 ų |
| Z (formula units per cell) | 4 |
Data sourced from crystallographic studies.
DFT calculations would aim to reproduce these lattice parameters and the internal atomic coordinates. Furthermore, these calculations provide a detailed picture of the electronic structure. For instance, in thallium-based compounds, the electronic structure near the Fermi level is often sensitive to the ordering on the cation sublattice and is controlled by a directional hybridization of thallium p-states with the p-states of coordinating atoms (like oxygen from the acetate and water ligands). chemrxiv.org Analysis of the Partial Density of States (PDOS) from such calculations can reveal the contribution of different atomic orbitals (e.g., Tl 6s, 6p; O 2p) to the valence and conduction bands, which is fundamental to understanding the compound's reactivity and properties. aps.org
Thallium(III) acetate is a well-known oxidizing agent used in various organic reactions, such as oxythallation. capes.gov.brresearchgate.net Computational chemistry, through DFT, offers a pathway to elucidate the detailed mechanisms of these reactions, including the identification of intermediates and transition states.
While specific DFT studies on the reaction mechanisms of thallium(III) triacetate hydrate are scarce, the general methodology is well-established. chemrxiv.orgrsc.org To study a reaction, chemists would compute the potential energy surface for the proposed pathway. This involves:
Reactant and Product Optimization: The geometries of the reactants (e.g., an alkene and thallium(III) triacetate) and the final products are optimized to find their lowest energy structures.
Transition State Search: A search algorithm is used to locate the transition state (TS) structure, which is a first-order saddle point on the potential energy surface. This structure represents the highest energy barrier along the reaction coordinate.
Frequency Calculation: Vibrational frequency calculations are performed to confirm the nature of the stationary points. Reactants and products will have all real frequencies, while a transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Activation Energy Calculation: The activation energy (Ea) is calculated as the energy difference between the transition state and the reactants. This value is crucial for understanding the reaction kinetics. chemrxiv.org
For example, in a hypothetical oxythallation reaction, DFT could be used to model the initial coordination of the alkene to the thallium center, the subsequent nucleophilic attack by a solvent or acetate molecule, and the final reductive elimination or substitution steps. Such studies can help validate or refine proposed experimental mechanisms. researchgate.net
Computational Studies of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Computational methods are increasingly used to predict spectroscopic parameters, providing a powerful tool for structure elucidation. cookechem.com For thallium compounds, the calculation of the 205Tl NMR chemical shift is particularly valuable but challenging due to the large relativistic effects.
Recent studies have demonstrated the successful application of relativistic DFT to calculate 205Tl NMR chemical shifts for a range of thallium(I) and thallium(III) compounds. americanelements.comepa.gov The key aspects of this computational approach include:
Relativistic Approximations: The Zeroth-Order Regular Approximation (ZORA) is a popular and effective method for incorporating both scalar relativistic and spin-orbit coupling effects, which are crucial for heavy nuclei like thallium. scispace.com
Functionals and Basis Sets: A variety of density functionals, such as BP86, PBE, B3LYP, and PBE0, are tested to find the best agreement with experimental data. americanelements.com
Solvent Effects: The inclusion of solvent effects, often using continuum models like the Conductor-like Screening Model (COSMO), has been shown to be important for improving the accuracy of the calculated chemical shifts. epa.gov
A strong linear correlation between the calculated and experimental 205Tl chemical shifts allows for the validation of the computational protocol. americanelements.com This validated method can then be used to distinguish between possible structures or conformations of a thallium complex by comparing the calculated NMR data for each possibility with the experimental spectrum. scispace.com
Table 2: Comparison of DFT Functionals for 205Tl NMR Calculations
| Level of Theory | Description | Performance |
|---|---|---|
| ZORA-SO-PBE0 (COSMO) | Relativistic DFT with spin-orbit coupling and a hybrid functional, including a solvent model. | Reported to have very good performance in predicting 205Tl chemical shifts. americanelements.comscispace.com |
| ZORA-SO-B3LYP (COSMO) | Similar to the above, but using the B3LYP hybrid functional. | Also shows good correlation with experimental data. americanelements.com |
| ZORA-SO-PBE (COSMO) | A similar approach using a GGA functional. | Generally provides reasonable but less accurate results than hybrid functionals. americanelements.com |
This table summarizes findings from recent computational NMR studies on thallium compounds. americanelements.comscispace.com
Molecular Dynamics Simulations to Understand Solution Behavior (if applicable)
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. acs.org This technique could, in principle, be applied to thallium(III) triacetate hydrate to understand its behavior in solution, such as its solvation structure, the dynamics of ligand exchange, and its interaction with other molecules.
Insights into Electronic Relaxation Processes
Electronic relaxation processes, which occur after a molecule is electronically excited (e.g., by absorbing light), are fundamental to photochemistry and photophysics. Time-Dependent Density Functional Theory (TD-DFT) is the most widely used computational method for studying the excited states of molecules. chemrxiv.orgresearchgate.netresearchgate.net
TD-DFT calculations can predict:
Excitation Energies: The energy required to promote an electron from an occupied to an unoccupied orbital, which corresponds to the absorption bands in a UV-Vis spectrum. uci.edu
Oscillator Strengths: The intensity of these electronic transitions.
Excited-State Properties: Geometries, dipole moments, and vibrational frequencies of the molecule in its excited state. researchgate.net
By mapping the potential energy surfaces of the ground and excited states, TD-DFT can provide insights into the pathways for electronic relaxation, such as internal conversion and intersystem crossing. nih.gov This is particularly important for understanding the photostability and potential photochemical reactions of a compound. acs.org
While TD-DFT is a powerful tool, specific computational studies on the electronic relaxation processes of thallium(III) triacetate hydrate have not been extensively reported in the literature. General challenges in applying TD-DFT, such as the accurate description of charge-transfer states, would need to be carefully considered for this system. chemrxiv.org
Applications in Advanced Materials Science Utilizing Thallium Iii Triacetate Hydrate As Precursor
Precursors for Ultra-High Purity Compounds and Nanoscale Materials
Thallium(III) acetate (B1210297) hydrate (B1144303) is recognized as an excellent precursor for the production of ultra-high purity compounds and nanoscale materials. americanelements.com Metallic acetates, in general, are favored for these applications due to their chemical properties. Thallium(III) acetate hydrate, being a moderately water-soluble crystalline thallium source, is readily available for such processes. americanelements.com The compound's ability to decompose to thallium oxide when heated is a key characteristic that facilitates its use in creating these advanced materials. americanelements.com This thermal decomposition allows for the controlled incorporation of thallium into various material matrices.
The synthesis of high-purity compounds is critical for applications where impurities can significantly degrade performance, such as in semiconductors and advanced optics. The use of a high-purity precursor like thallium(III) acetate hydrate is a crucial first step in achieving the desired final product quality. Similarly, in nanotechnology, the precursor's characteristics directly influence the morphology, size, and properties of the resulting nanoscale materials.
| Property | Significance in Precursor Applications |
| Chemical Formula | Tl(C₂H₃O₂)₃•xH₂O americanelements.com |
| Decomposition | Decomposes to Thallium oxide upon heating, enabling the formation of thallium-based compounds. americanelements.com |
| Solubility | Moderately water-soluble, facilitating its use in solution-based synthesis routes. americanelements.com |
| Purity | Serves as a source for creating ultra-high purity final products. americanelements.com |
Synthesis of Superconducting Films (e.g., Thallium-based superconductors)
Thallium-based cuprate (B13416276) superconductors are renowned for their high critical transition temperatures (Tc), making them valuable in both strong and weak electric field applications. One of the most promising materials in this family is TlBa₂Ca₂Cu₃O₉ (Tl-1223), which exhibits excellent physical properties. The fabrication of high-quality Tl-1223 superconducting thin films is a key area of research, often involving an off-site growth process where a precursor film is first deposited and then subjected to a thalliation process in a separate step.
While specific studies might employ different thallium sources, Thallium(III) triacetate hydrate's role as a precursor for high-purity thallium compounds makes it a suitable candidate for creating the thallium-containing atmosphere or precursor mixture required for the synthesis of these superconducting films. americanelements.com
The general methodology involves depositing a precursor film, for instance via magnetron sputtering, onto a suitable substrate like lanthanum aluminate (LaAlO₃). This precursor film is then annealed in the presence of thallium vapor, which can be generated from a source like thallium oxide, itself obtainable from the decomposition of precursors such as Thallium(III) triacetate hydrate. americanelements.com The annealing conditions, including temperature and heating rate, are critical parameters that determine the final phase and quality of the superconducting film.
Research has shown that by optimizing the annealing process, it is possible to fabricate highly c-axis oriented Tl-1223 films with excellent superconducting properties. For example, through optimized rapid thermal annealing, Tl-1223 films with a critical temperature (Tc) of 115 K and a critical current density (Jc) of 2.2 MA/cm² have been achieved.
Table of Research Findings on Thallium-Based Superconducting Films
| Superconducting Phase | Substrate | Synthesis Method | Achieved Critical Temperature (Tc) | Achieved Critical Current Density (Jc) |
|---|---|---|---|---|
| Tl-1223 | LaAlO₃ | Magnetron Sputtering & Rapid Thermal Annealing | 115 K | 2.2 MA/cm² |
| Tl-2212 | LaAlO₃ | Magnetron Sputtering & Rapid Thermal Annealing | Phase formed at lower annealing temperatures | Not specified |
The successful synthesis of these high-performance superconducting films underscores the importance of the precursor materials and the precise control over the fabrication process. The choice of precursor can significantly impact the purity and crystalline quality of the final film, which in turn dictates its superconducting characteristics.
Research Tool Applications of Thallium Iii Triacetate Hydrate
Use as a Selective Agent in Microbiological Media for Research Purposes
The inherent toxicity of thallium compounds serves as the basis for their use as selective agents in microbiological culture media. This allows for the isolation and cultivation of specific microorganisms that exhibit resistance to thallium, while inhibiting the growth of a broad spectrum of susceptible bacteria and fungi.
Thallium salts, including thallium acetate (B1210297), are incorporated into various agar (B569324) formulations to create selective environments. One notable example is the use of Thallous Acetate-Citrate (TAC) agar for the isolation of enterococci from samples that may contain a mixed microbial population, such as frozen foods. wikipedia.orgnih.gov The presence of thallium acetate in the medium effectively suppresses the growth of many other bacterial species, facilitating the enumeration and identification of the more resistant enterococci.
Research has shown that various bacterial species possess natural or acquired resistance to thallium. Studies have isolated thallium-tolerant bacteria from environments with heavy metal contamination, such as river sediments. psu.edu These resistant strains, which can include species of Alphaproteobacteria, Pseudomonas, and Bacillus, are of significant interest for bioremediation research and for understanding the mechanisms of heavy metal resistance in microorganisms. psu.edu The ability of some bacteria to survive in the presence of high concentrations of thallium, in some cases up to 4 g/l, underscores the potential for using thallium-containing media to isolate unique and robust microorganisms. nih.gov
The formulation of a selective medium with Thallium(III) triacetate hydrate (B1144303) would be based on established principles of microbiology. A basal nutrient agar, providing essential nutrients for bacterial growth, would be supplemented with a specific concentration of the thallium compound. The optimal concentration would need to be determined empirically to ensure it is high enough to inhibit susceptible organisms while permitting the growth of the target resistant strains.
| Component | Purpose | Typical Concentration Range (per liter) |
| Peptone | Source of amino acids and nitrogen | 5 - 15 g |
| Yeast Extract | Source of vitamins and growth factors | 2 - 5 g |
| Agar | Solidifying agent | 15 - 20 g |
| Thallium(III) triacetate hydrate | Selective agent | 0.1 - 1.0 g |
| Distilled Water | Solvent | To 1 L |
| pH adjuster (e.g., NaOH or HCl) | To optimize growth conditions | As needed (typically pH 7.0-7.4) |
Table 1: Illustrative Formulation of a Selective Medium Containing Thallium(III) Triacetate Hydrate
Detailed research findings on the selectivity of Thallium(III) triacetate hydrate would involve testing the medium against a panel of standard and environmental microorganisms. The results would typically be presented as the minimum inhibitory concentration (MIC) for each organism, indicating the lowest concentration of the thallium compound that prevents visible growth.
| Microorganism | Gram Stain | Growth on Thallium Acetate Medium (Illustrative) | Inferred Resistance Level |
| Escherichia coli | Negative | No Growth | Susceptible |
| Staphylococcus aureus | Positive | No Growth | Susceptible |
| Enterococcus faecalis | Positive | Growth | Resistant |
| Pseudomonas aeruginosa | Negative | Variable Growth | Moderately Resistant |
| Bacillus subtilis | Positive | No Growth | Susceptible |
| Environmental Isolate (Thallium-contaminated soil) | Variable | Growth | Highly Resistant |
Table 2: Illustrative Selectivity Profile of a Thallium-Containing Medium
Application as a Heavy Atom Derivative in Macromolecular Crystallography for Phasing
In the field of structural biology, determining the three-dimensional structure of macromolecules such as proteins and nucleic acids is crucial for understanding their function. X-ray crystallography is a primary technique for this purpose, but it faces a significant obstacle known as the "phase problem." While the diffraction experiment yields the intensities of the X-ray reflections, the phase information is lost, and both are required to calculate the electron density map of the molecule.
One of the classical methods to solve the phase problem is Multiple Isomorphous Replacement (MIR) or Single Isomorphous Replacement with Anomalous Scattering (SIRAS). nih.govnih.gov These techniques involve the introduction of heavy atoms into the macromolecule's crystal lattice. Because heavy atoms are electron-dense, they produce a significant change in the diffraction pattern, which can be used to determine the phases.
Thallium, being a heavy element, is a candidate for use in this method. Thallium(III) triacetate hydrate can be used to prepare heavy atom derivatives of protein crystals. americanelements.com The process typically involves soaking the native protein crystal in a solution containing the thallium compound or co-crystallizing the protein in its presence. The thallium ions then bind to specific sites on the surface of the protein, often interacting with residues containing sulfur, such as cysteine or methionine, or with negatively charged residues like aspartate and glutamate. nih.gov
The quality of a heavy atom derivative is assessed by analyzing the diffraction data. Key statistical parameters are used to evaluate the success of the phasing process.
| Parameter | Description | Typical Value for a Good Derivative |
| R-merge | A measure of the consistency of symmetry-related reflections. | < 10% |
| R-cullis | An indicator of the isomorphous differences between native and derivative data. | < 1.0 |
| Phasing Power | A measure of the strength of the heavy-atom signal relative to the lack of closure error. | > 1.0 |
| Figure of Merit (FOM) | A measure of the reliability of the calculated phases, ranging from 0 (random phases) to 1 (perfect phases). | > 0.5 |
Table 3: Key Phasing Statistics for Evaluating Heavy Atom Derivatives
While the general principles of using heavy atoms like thallium are well-established, specific case studies detailing the use of Thallium(III) triacetate hydrate for phasing are not abundantly available in public literature. However, the methodology would follow the standard procedures for heavy atom derivatization and data analysis. The choice of concentration of the thallium compound, soaking time, and buffer conditions would be critical variables to optimize for each specific macromolecule.
Conclusion and Future Research Directions
Summary of Key Research Findings
Research into thallium(III) acetate (B1210297) hydrate (B1144303) and related Tl(III) compounds has yielded several critical insights. A primary area of application has been in organic synthesis, where thallium(III) salts act as potent oxidizing agents. numberanalytics.comcookechem.comnumberanalytics.com They have been effectively employed in the oxidation of various functional groups, including alkenes, alkynes, and ketones. cookechem.comslideshare.netyoutube.com Specific applications include the hydroxylation of double bonds, cleavage of cyclopropane (B1198618) rings, and oxidative rearrangements. cookechem.com
The structural and electronic properties of thallium(III) compounds have also been a focus of investigation. Thallium(III) acetate is known to exist in both anhydrous and monohydrate forms, both crystallizing in the monoclinic system. wikipedia.org The trivalent thallium ion (Tl³⁺) is a strong oxidizing agent, a characteristic attributed to the stability of the +1 oxidation state due to the inert pair effect. numberanalytics.comwikipedia.orgquora.com This redox behavior is central to its reactivity and applications. numberanalytics.com Furthermore, studies have delved into the coordination chemistry of thallium(III), revealing its ability to form stable complexes with various ligands. osti.govacs.org
Recent research has also shed light on the environmental behavior and toxicological aspects of thallium. While thallium(I) is generally more stable and mobile in aqueous environments, thallium(III) can be formed through oxidation and exhibits different hydrolysis and complexation behaviors. mdpi.comnih.gov Toxicological studies have shown that both Tl(I) and Tl(III) can induce cellular damage through mechanisms like oxidative stress and apoptosis. mdpi.com
Emerging Trends and Challenges in Thallium(III) Chemistry
The future of thallium(III) chemistry is being shaped by several emerging trends, each accompanied by its own set of challenges.
Emerging Trends:
Catalysis: There is a growing interest in utilizing thallium compounds as catalysts in a variety of chemical reactions. numberanalytics.com The redox properties of the Tl³⁺/Tl⁺ couple make thallium(III) salts promising candidates for catalyzing oxidation reactions. numberanalytics.com
Materials Science: The unique electronic properties of thallium are being explored for applications in electronics and semiconductors. numberanalytics.com Thallium-based materials are also being investigated for their potential in high-temperature superconductivity. qyresearch.in
Radiopharmaceuticals: The potential use of thallium(III) complexes as radiopharmaceuticals for applications like cancer therapy is an area of active research. osti.gov
Challenges:
Toxicity: The high toxicity of thallium compounds remains a significant barrier to their widespread application. wikipedia.orgqyresearch.in Developing safer handling protocols and containment strategies is paramount for future research and industrial use.
Environmental Remediation: The presence of thallium in the environment, often as a byproduct of industrial processes, poses a significant threat. nih.gov Research into efficient and cost-effective methods for thallium removal from water and soil is crucial. nih.gov Current methods include chemical precipitation, ion exchange, and adsorption. nih.gov
Mechanistic Understanding: While the synthetic utility of thallium(III) reagents is well-established, a deeper understanding of the reaction mechanisms is often needed to optimize processes and develop new transformations. osti.gov
Stability: Thallium(III) compounds can be unstable, decomposing to the more stable thallium(I) state. wikipedia.org This instability can be a challenge in their synthesis, storage, and application.
Prospects for Novel Applications and Methodological Advancements
Despite the challenges, the prospects for advancing thallium(III) chemistry are bright, with numerous avenues for novel applications and methodological improvements.
Novel Applications:
Green Chemistry: A significant opportunity lies in developing more environmentally benign synthetic methods that utilize thallium(III) catalysts in small, recoverable quantities. This would minimize waste and mitigate toxicity concerns.
Advanced Materials: Further exploration of thallium-containing materials could lead to the development of novel semiconductors, sensors, and optical materials with unique properties.
Bioinorganic Chemistry: Investigating the interaction of thallium(III) complexes with biological molecules could provide insights into its toxic mechanisms and potentially lead to the design of new therapeutic or diagnostic agents. mdpi.com
Methodological Advancements:
Flow Chemistry: The use of continuous flow reactors for reactions involving toxic reagents like thallium(III) acetate can offer significant safety and efficiency advantages. This technology allows for better control over reaction parameters and minimizes operator exposure.
Computational Chemistry: Density Functional Theory (DFT) and other computational methods can be powerful tools for elucidating reaction mechanisms, predicting the properties of novel thallium(III) compounds, and guiding the design of new catalysts and materials. osti.govresearchgate.net
Improved Analytical Techniques: Continued development of sensitive and selective analytical methods is essential for monitoring thallium in environmental and biological systems, as well as for quality control in synthetic applications. nih.gov
Q & A
Basic: What are the recommended methods for synthesizing Thallium(III) triacetate hydrate?
Methodological Answer:
Thallium(III) triacetate hydrate can be synthesized by reacting thallium(III) salts (e.g., Tl(NO₃)₃) with acetic acid under controlled stoichiometric and temperature conditions. A common approach involves:
- Dissolving thallium(III) oxide (Tl₂O₃) in glacial acetic acid with gentle heating.
- Crystallizing the product under anhydrous conditions to avoid hydrolysis.
- Purifying via recrystallization from acetic acid/water mixtures to isolate the hydrate form .
Key considerations include maintaining inert atmospheres (e.g., nitrogen) to prevent oxidation of acetic acid and monitoring reaction progress via pH and conductivity measurements.
Basic: What safety protocols are critical when handling Thallium(III) triacetate hydrate?
Methodological Answer:
Due to thallium’s extreme toxicity (LD₅₀ ~10–15 mg/kg in humans), strict safety measures are required:
- PPE : Use chemically resistant gloves (e.g., nitrile or neoprene; test permeation times <30 minutes), sealed goggles, and lab coats .
- Respiratory Protection : Use NIOSH-certified respirators (N95 or higher) in powder-handling scenarios; fume hoods are mandatory for volatile reactions .
- Decontamination : Immediate washing with soap/water for skin contact and dedicated waste disposal protocols for contaminated materials .
Basic: Which analytical techniques are most effective for characterizing Thallium(III) triacetate hydrate?
Methodological Answer:
- Elemental Analysis : Combustion analysis for C, H, O and ICP-MS for Tl content (detection limit ~0.1 ppb) .
- X-ray Diffraction (XRD) : To confirm crystalline structure and hydration state .
- Thermogravimetric Analysis (TGA) : To determine hydrate stability and decomposition temperatures (e.g., water loss at ~100–150°C) .
- FT-IR Spectroscopy : Identify acetate ligand coordination (e.g., ν(C=O) ~1650–1750 cm⁻¹) .
Advanced: How does Thallium(III) triacetate hydrate’s stability vary under different pH and temperature conditions?
Methodological Answer:
Tl(III) triacetate is hygroscopic and prone to hydrolysis in aqueous media. Stability studies should:
- pH Dependence : Test solubility and decomposition kinetics in buffered solutions (pH 2–10). Acidic conditions (pH <4) stabilize Tl(III), while neutral/alkaline pH accelerates hydrolysis to Tl(OH)₃ .
- Thermal Stability : Use differential scanning calorimetry (DSC) to identify exothermic decomposition peaks (e.g., >200°C) and correlate with XRD data post-annealing .
- Light Sensitivity : Store in amber vials; UV-Vis spectroscopy monitors photolytic degradation (e.g., absorbance shifts at ~250 nm) .
Advanced: What reaction mechanisms dominate when Thallium(III) triacetate hydrate is used as an oxidizing agent?
Methodological Answer:
Tl(III) triacetate acts as a strong oxidizer (E° ~+1.26 V vs. SHE) in organic synthesis:
- Radical Pathways : Initiate via single-electron transfer (SET) in C–H activation reactions (e.g., acetoxylation of alkanes). Monitor using EPR spectroscopy for radical intermediates .
- Electrophilic Aromatic Substitution : Acetate ligands facilitate directed ortho-metalation in aromatic systems. Kinetic studies (e.g., stopped-flow UV-Vis) reveal rate constants dependent on substituent electronic effects .
- Redox Titrations : Validate oxidative capacity using standardized Fe(II)/Ce(IV) titrants .
Advanced: How can Thallium(III) triacetate hydrate be detected in biological or environmental matrices?
Methodological Answer:
- HPLC–ICP–MS : Separate Tl species using anion-exchange columns (e.g., Hamilton PRP-X100) with 2 mM EDTA/5 mM NH₄NO₃ mobile phase. Quantify Tl(III) triacetate at LOD ~0.05 µg/L .
- Sample Preparation : For biological fluids (e.g., urine), dilute with 0.1 M HNO₃ and centrifuge to remove proteins. For environmental samples (e.g., soil), microwave-assisted digestion with HNO₃/H₂O₂ ensures complete dissolution .
- Interference Mitigation : Mask competing ions (e.g., Fe³⁺, Al³⁺) with 1,10-phenanthroline .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
